1-tert-butyl-3-iodobicyclo[1.1.1]pentane 1-tert-butyl-3-iodobicyclo[1.1.1]pentane
Brand Name: Vulcanchem
CAS No.: 197914-22-0
VCID: VC11601122
InChI:
SMILES:
Molecular Formula: C9H15I
Molecular Weight: 250.1

1-tert-butyl-3-iodobicyclo[1.1.1]pentane

CAS No.: 197914-22-0

Cat. No.: VC11601122

Molecular Formula: C9H15I

Molecular Weight: 250.1

Purity: 95

* For research use only. Not for human or veterinary use.

1-tert-butyl-3-iodobicyclo[1.1.1]pentane - 197914-22-0

Specification

CAS No. 197914-22-0
Molecular Formula C9H15I
Molecular Weight 250.1

Introduction

Structural and Physicochemical Characteristics

The bicyclo[1.1.1]pentane (BCP) core in 1-tert-butyl-3-iodobicyclo[1.1.1]pentane imposes significant steric strain, resulting in a bond angle distortion that enhances reactivity. The tert-butyl group at position 1 and the iodine atom at position 3 create an asymmetrical substitution pattern, enabling selective functionalization. Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC9H15I\text{C}_9\text{H}_{15}\text{I}
Molecular Weight250.1 g/mol
Purity≥95%
StabilitySensitive to light and radicals

The iodine substituent serves as a leaving group, facilitating nucleophilic substitutions or cross-coupling reactions, while the tert-butyl group enhances solubility in nonpolar solvents .

Synthetic Methodologies

Radical-Mediated Ring-Opening Reactions

A patent by WO2017157932A1 discloses a one-step photochemical or radical process for synthesizing asymmetrically substituted BCPs . Using tricyclo[1.1.1.0¹,³]pentane (TCP) as a precursor, 1-tert-butyl-3-iodobicyclo[1.1.1]pentane is formed via atom-transfer radical addition (ATRA) with tert-butyl iodide under mild conditions (Et3B\text{Et}_3\text{B} initiation, 25°C) . This method achieves yields exceeding 70% and tolerates diverse functional groups, making it scalable for industrial applications .

Comparative Analysis of Synthetic Routes

Traditional routes to BCPs involved multi-step sequences, such as cyclopropanation of bicyclo[1.1.0]butanes or halogenation of [1.1.1]propellane derivatives, which suffered from low yields (30%\leq30\%) . The modern radical approach streamlines production, as illustrated below:

TCP+tert-butyl iodideEt3B, hv1-tert-butyl-3-iodobicyclo[1.1.1]pentane[2][4]\text{TCP} + \text{tert-butyl iodide} \xrightarrow{\text{Et}_3\text{B, hv}} \text{1-tert-butyl-3-iodobicyclo[1.1.1]pentane} \quad[2][4]

Applications in Drug Discovery

Bioisosteric Replacement

In a 2020 study, researchers replaced a metabolically labile benzamide group in an IDO1 inhibitor with a BCP motif, yielding compound 2 (derived from 1-tert-butyl-3-iodobicyclo[1.1.1]pentane) . This substitution eliminated amide hydrolysis, improving metabolic stability (t1/2t_{1/2} increased from 2 h to 66 h in rats) while retaining potency (IC50=1.2 nM\text{IC}_{50} = 1.2 \ \text{nM}) . The BCP’s three-dimensional structure mimics phenyl rings but reduces logP\log P by 0.5 units, enhancing aqueous solubility .

Peptide and Nucleoside Analogues

The iodine atom in 1-tert-butyl-3-iodobicyclo[1.1.1]pentane enables late-stage diversification. For example, Suzuki-Miyaura coupling with aryl boronic acids produces biaryl BCPs, which are used as rigid spacers in peptide mimetics . Additionally, nucleoside analogues incorporating this scaffold exhibit enhanced resistance to enzymatic degradation compared to linear analogs .

Derivatives and Further Functionalization

Dehalogenation and Oxidation

Treatment with Et3B\text{Et}_3\text{B} and NaBH4\text{NaBH}_4 removes the iodine atom, yielding 1-tert-butylbicyclo[1.1.1]pentane, a precursor to esters and alcohols . Oxidation with KMnO4\text{KMnO}_4 converts the bridgehead carbon to a ketone, enabling access to carbonyl-containing BCPs .

Dicarboxylate Derivatives

1-(tert-Butyl)-3-methylbicyclo[1.1.1]pentane-1,3-dicarboxylate (CAS 138732-31-7), synthesized via esterification of the corresponding diacid, serves as a monomer for rigid-rod polymers . Its low conformational flexibility (ΔG>25 kcal/mol\Delta G^\ddagger > 25 \ \text{kcal/mol} for rotation) makes it ideal for high-performance materials .

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